molecular formula C10H22Cl2N2O B1486117 4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride CAS No. 2203716-86-1

4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride

Cat. No.: B1486117
CAS No.: 2203716-86-1
M. Wt: 257.2 g/mol
InChI Key: XCMRCXMDTURLOJ-UHFFFAOYSA-N
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Description

4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a pyrrolidine ring, and an ethyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of 1,4-butanediol with ammonia under high temperature and pressure in the presence of a cobalt- and nickel oxide catalyst. This reaction produces pyrrolidine, which can then be further modified to introduce the morpholine and ethyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as extractive and azeotropic distillation, are employed to ensure the efficient production of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, 4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride serves as a building block for the synthesis of more complex molecules

Biology: This compound has been studied for its potential biological activity

Medicine: Research has explored the use of this compound in the development of pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the chemical industry, this compound is used as an intermediate in the production of other chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Pyrrolidine: A five-membered nitrogen heterocycle with similar reactivity and applications.

  • Morpholine: A six-membered nitrogen heterocycle that shares structural similarities with the compound .

  • Ethylmorpholine: A related compound with an ethyl group attached to the morpholine ring.

Uniqueness: 4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride stands out due to its combination of the pyrrolidine and morpholine rings, which provides unique chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

4-(1-pyrrolidin-3-ylethyl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-9(10-2-3-11-8-10)12-4-6-13-7-5-12;;/h9-11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMRCXMDTURLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride
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4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride
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4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride
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4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride
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4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride
Reactant of Route 6
4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride

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